molecular formula C7H15NOS B13221371 2-Ethoxy-3-methylbutanethioamide

2-Ethoxy-3-methylbutanethioamide

Cat. No.: B13221371
M. Wt: 161.27 g/mol
InChI Key: YESNVVAPJKJREQ-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbutanethioamide is an organic compound with the molecular formula C7H15NOS. It is a thioamide derivative, characterized by the presence of an ethoxy group and a methyl group attached to a butane backbone. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methylbutanethioamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-3-methylbutanoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired thioamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylbutanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

2-Ethoxy-3-methylbutanethioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbutanethioamide involves its interaction with various molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological molecules makes it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-3-methylbutane: A similar compound without the thioamide group, used in organic synthesis.

    3-Methylbutanethioamide: Lacks the ethoxy group but shares the thioamide functionality.

    2-Ethoxybutanethioamide: Similar structure but without the methyl group

Uniqueness

2-Ethoxy-3-methylbutanethioamide is unique due to the combination of its ethoxy, methyl, and thioamide groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-ethoxy-3-methylbutanethioamide

InChI

InChI=1S/C7H15NOS/c1-4-9-6(5(2)3)7(8)10/h5-6H,4H2,1-3H3,(H2,8,10)

InChI Key

YESNVVAPJKJREQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)C)C(=S)N

Origin of Product

United States

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